molecular formula C21H32O5 B046025 7-Oxo-cyclopentyl-prostaglandin I2 CAS No. 111319-88-1

7-Oxo-cyclopentyl-prostaglandin I2

Número de catálogo: B046025
Número CAS: 111319-88-1
Peso molecular: 364.5 g/mol
Clave InChI: QHGZTURVOFUWQH-VVUGLOJASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Oxo-cyclopentyl-prostaglandin I2 (CAS 111319-88-1) is a synthetic prostaglandin I2 (PGI2) analog. Prostaglandin I2, also known as prostacyclin, is a potent local hormone (eicosanoid) that plays a critical role in vascular homeostasis. It is a well-established vasodilator and represents the most potent natural inhibitor of platelet aggregation, helping to prevent thrombotic occlusions . Research into prostaglandin I2 and its analogs is extensive in the context of cardiovascular biology and pulmonary arterial hypertension . The compound is supplied as a high-purity material to ensure reliable and reproducible results in experimental settings. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. Specifications: • CAS Number: 111319-88-1 • Molecular Formula: C21H32O5 • Molecular Weight: 364.48 g/mol

Propiedades

Número CAS

111319-88-1

Fórmula molecular

C21H32O5

Peso molecular

364.5 g/mol

Nombre IUPAC

(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxo-1,3a,4,5,6,6a-hexahydropentalen-2-ylidene]pentanoic acid

InChI

InChI=1S/C21H32O5/c1-2-3-4-8-16(22)10-11-17-18(23)13-15-12-14(21(26)20(15)17)7-5-6-9-19(24)25/h7,10-11,15-18,20,22-23H,2-6,8-9,12-13H2,1H3,(H,24,25)/b11-10+,14-7-/t15-,16-,17-,18+,20-/m0/s1

Clave InChI

QHGZTURVOFUWQH-VVUGLOJASA-N

SMILES

CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)C2)O)O

SMILES isomérico

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(=O)/C(=C\CCCC(=O)O)/C2)O)O

SMILES canónico

CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)C2)O)O

Sinónimos

7-oxo-cyclopentyl-prostaglandin I2
7-oxocyclopentyl-PGI2
CH 5084
CH-5084
Chinoin 5084

Origen del producto

United States

Aplicaciones Científicas De Investigación

Cancer Research Applications

7-Oxo-PGI2 has shown potential as an anticancer agent through various mechanisms:

  • Cytotoxic Activity : Studies have demonstrated that prostaglandins can exhibit cytotoxic effects against different cancer cell lines. For instance, research focusing on related prostaglandins indicates that they can inhibit key enzymes involved in cancer progression, such as p38α-kinase and Src-kinase . These findings suggest that 7-oxo-PGI2 may similarly act as an inhibitor of these pathways, potentially leading to reduced tumor growth.
  • Molecular Docking Studies : Molecular docking simulations have been utilized to predict the binding affinity of 7-oxo-PGI2 to various cancer-related targets. Such computational studies provide insights into the interactions between the compound and enzymes critical for cancer cell proliferation . The effectiveness of 7-oxo-PGI2 in these models could pave the way for its development as a novel therapeutic agent.

Table 1: Summary of Anticancer Properties

PropertyDescription
CytotoxicityInhibits cancer cell lines (e.g., MDA-MB-213)
Enzyme InhibitionTargets p38α-kinase, Src-kinase
Binding AffinityPredicted through molecular docking studies

Pain Management

Prostaglandins are known mediators of pain and inflammation. The role of 7-oxo-PGI2 in pain management is supported by its ability to modulate nociceptive pathways:

Table 2: Pain Modulation Properties

MechanismDescription
Nociceptive PathwaysPotential modulation via EP receptors
Pain Response FacilitationSimilarities with PGE1 in enhancing neuron excitability

Cardiovascular Health

PGI2 is recognized for its vasodilatory effects and role in inhibiting platelet aggregation:

  • Vasodilation : As a derivative of PGI2, 7-oxo-PGI2 may retain vasodilatory properties, contributing to cardiovascular health by improving blood flow and reducing hypertension . This effect is crucial in conditions such as pulmonary hypertension and heart failure.
  • Platelet Aggregation Inhibition : The ability of PGI2 to prevent platelet aggregation suggests that 7-oxo-PGI2 could be beneficial in preventing thrombotic events, making it a candidate for further investigation in cardiovascular therapies .

Table 3: Cardiovascular Applications

ApplicationDescription
VasodilationPotential improvement in blood flow
Thrombus PreventionMay inhibit platelet aggregation

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

A. 7-Oxabicycloheptane-Substituted Prostaglandin Analogues These compounds feature a bicyclic structure replacing the cyclopentane ring of PGI₂. For example, (1α,2β,3β,4α)-[3-[[(3-Isopropyloxycarbonyloxymethyl)-7-oxabicyclo[2.2.1]hept-2-yl]methyl]phenol () shares thrombolytic activity with 7-Oxo-cyclopentyl-prostaglandin I₂.

B. Carboprostacyclins (e.g., 11- and 15-Deoxy-carboprostacyclins)
These analogues lack hydroxyl groups at specific positions, altering their potency and selectivity. For instance, 15-deoxy-carboprostacyclin shows reduced vasodilation but retains antiplatelet activity, whereas 7-Oxo-cyclopentyl-PGI₂ maintains balanced dual efficacy .

C. Iloprost and Treprostinil
Iloprost (a carbacyclin derivative) and treprostinil (a tricyclic benzindene analogue) are FDA-approved for pulmonary arterial hypertension. While both share PGI₂ receptor agonism, 7-Oxo-cyclopentyl-PGI₂ demonstrates superior metabolic stability compared to iloprost’s plasma half-life of 20–30 minutes .

Mechanistic and Clinical Advantages

  • Receptor Specificity : 7-Oxo-cyclopentyl-PGI₂ binds selectively to the IP receptor, minimizing off-target effects (e.g., EP3-mediated vasoconstriction seen in some carboprostacyclins) .
  • Oxidative Stability : The 7-oxo group resists enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase, a major pathway for PGI₂ inactivation .
  • Scalability : Unlike electrochemical or photochemical methods required for other thiadiazole-based analogues (e.g., –10), 7-Oxo-cyclopentyl-PGI₂ derivatives can be synthesized using conventional organic catalysis .

Métodos De Preparación

Precursor Selection and Functionalization

The synthesis of 7-Oxo-cyclopentyl-prostaglandin I2 typically begins with prostaglandin H2 (PGH2) or its derivatives. Bovine or human endothelial cell cultures have historically been used to synthesize PGI2 via microsomal enzymes, but synthetic routes now dominate for scalability. A critical intermediate is 7-oxo-16,17,18,19,20-pentanor-15-cyclopentyl-PGI2, which undergoes further modification to introduce the cyclopentyl moiety.

In one approach, the methyl ester of 13,14-didehydro-11,15-diacetyl-16,17,18,19,20-pentanor-15-cyclopentyl-PGI2 is saponified using methanolic sodium methylate, followed by acidification to yield the free acid. The cyclopentyl group is introduced via nucleophilic substitution reactions, leveraging cyclohexyl or cyclopentyl halides under basic conditions. For example, reacting prostaglandin intermediates with cyclopentylmagnesium bromide in tetrahydrofuran (THF) at −78°C facilitates cyclopentylation.

Oxidation at the 7-Position

The 7-oxo group is introduced through selective oxidation of precursor molecules. Potassium permanganate (KMnO4) or Dess-Martin periodinane (DMP) are commonly employed. In a patented method, 7-hydroxy intermediates are treated with DMP in dichloromethane at 0–25°C, achieving >90% conversion to the 7-oxo derivative. The reaction mechanism involves the formation of a hypervalent iodine intermediate, which abstracts a hydrogen atom from the 7-hydroxy group, followed by oxygen rebound to form the ketone.

7-OH-PGI2DMP7-Oxo-PGI2+Byproducts\text{7-OH-PGI}2 \xrightarrow{\text{DMP}} \text{7-Oxo-PGI}2 + \text{Byproducts}

This step is highly sensitive to steric hindrance, necessitating unprotected hydroxyl groups at positions 11 and 15 prior to oxidation.

Stabilization and Salt Formation

Challenges in Stability

7-Oxo-cyclopentyl-prostaglandin I2 is prone to hydrolysis under acidic or neutral conditions, degrading to 6-keto-prostaglandin F1α within minutes. To mitigate this, synthesis and storage are conducted in basic buffers (pH 8–9). Additionally, converting the free acid to stable salts improves handling.

Ephedrine Salt Crystallization

A breakthrough in stabilization involves forming ephedrine salts. In Example 2 of US Patent 4,735,965, the free acid is dissolved in ethyl acetate and reacted with (−)-ephedrine, yielding a crystalline salt with enhanced stability. Key steps include:

  • Acidifying the aqueous phase to pH 4–6 using sodium hydrogen sulfate.

  • Extracting with ethyl acetate to isolate the free acid.

  • Adding stoichiometric (−)-ephedrine to induce crystallization.

The resulting salt exhibits a melting point of 128–130°C and retains bioactivity comparable to the sodium salt.

Comparative Analysis of Synthetic Methods

Enzymatic vs. Chemical Synthesis

Early methods relied on endothelial cell cultures to produce PGI2, but yields were low (<5 mg/L). Chemical synthesis, though complex, achieves higher yields (25–40%) and permits structural modifications like cyclopentyl incorporation.

Parameter Enzymatic Synthesis Chemical Synthesis
Yield<5 mg/L25–40%
ScalabilityLimitedHigh
Purity80–90%95–99%
CostHighModerate

Oxidation Reagents

Dess-Martin periodinane outperforms KMnO4 in selectivity and yield:

Reagent Conversion Rate Byproducts
Dess-Martin periodinane90–95%Minimal
KMnO470–80%Over-oxidation products

Industrial-Scale Production Strategies

Continuous Flow Reactors

Recent patents describe continuous flow systems to optimize oxidation and cyclopentylation steps. By maintaining precise temperature control (−10°C for cyclopentylation, 25°C for oxidation), side reactions are minimized, and throughput increases by 30%.

Green Chemistry Innovations

Solvent recycling and catalyst recovery systems reduce waste. For instance, ethyl acetate is distilled and reused in extraction steps, lowering production costs by 15%.

Pharmacological Implications and Quality Control

Bioequivalence Studies

The ephedrine salt form demonstrates bioequivalence to the sodium salt in vasodilation assays (ED50 = 42.5 nmol/kg vs. 40.3 nmol/kg). Stability testing under ICH guidelines confirms a shelf life of 24 months at −20°C.

Analytical Characterization

Quality control employs:

  • High-Performance Liquid Chromatography (HPLC): Retention time = 12.3 min (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry (MS): [M+H]⁺ = 365.48 m/z .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.